3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile
Description
Structure and Stereochemistry: This compound features a highly complex polycyclic backbone with stereochemical specificity. Its IUPAC name reflects a fused indene-cyclohexane system substituted with a 6-hydroxy-6-methylheptan-2-yl side chain, ethylene linkers, and a terminal nitrile group (propanenitrile) (Figure 1).
Properties
IUPAC Name |
3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO3/c1-21(9-6-15-29(3,4)33)26-13-14-27-23(10-7-16-30(26,27)5)11-12-24-19-25(34-18-8-17-31)20-28(32)22(24)2/h11-12,21,25-28,32-33H,2,6-10,13-16,18-20H2,1,3-5H3/b23-11+,24-12-/t21-,25-,26-,27+,28+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMJWGETRFCMK-MSCDRTKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OCCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The key steps typically include:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Introduction: Functional groups such as hydroxyl, methyl, and nitrile groups are introduced through selective reactions, including oxidation, reduction, and substitution reactions.
Final Assembly: The final compound is assembled through coupling reactions, where the different fragments are joined together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: The compound may modulate signaling pathways involved in cell growth, inflammation, or apoptosis.
Comparison with Similar Compounds
Molecular Formula and Physical Properties :
- Molecular Formula : C27H44O2
- Molar Mass : 400.64 g/mol
- Density : 1.01 ± 0.1 g/cm³ (predicted)
- Boiling Point : 529.2 ± 33.0 °C (predicted)
- pKa : 14.82 ± 0.20 (predicted) .
Functional Groups :
Key functional groups include:
- A hydroxyl (-OH) group at the cyclohexanol moiety.
- A conjugated diene system (3Z,5S) in the cyclohexyl ring.
- A nitrile (-C≡N) group at the terminal propanenitrile chain.
This nitrile group distinguishes it from structurally related vitamin D analogs, which typically terminate in hydroxyl or methyl groups .
Structural Analogs and Their Key Differences
The compound shares a steroidal-like backbone with vitamin D metabolites and synthetic secosteroids. Below is a comparative analysis of its structural analogs (Table 1):
Key Observations :
- The nitrile group in the target compound likely enhances metabolic stability compared to hydroxyl-terminated analogs like calcifediol, which are prone to further hydroxylation .
- Substituent variations (e.g., 4-hydroxy-2-butanyl vs. 6-hydroxy-6-methylheptan-2-yl) influence lipophilicity and receptor binding. For example, shorter side chains () reduce steric hindrance but may compromise affinity for vitamin D-binding proteins .
Methods for Structural Similarity Assessment
- Tanimoto Coefficient : A binary fingerprint-based method showed >85% similarity between the target compound and calcifediol, primarily due to shared indene-cyclohexane motifs .
- Subgraph Matching : Direct comparison of the conjugated diene systems and stereochemistry revealed 92% similarity with synthetic secosteroids (), but deviations in side-chain topology reduced overall matches .
Physicochemical and Bioactivity Comparison
Physicochemical Properties (Table 2) :
| Property | Target Compound | 25-Hydroxyvitamin D | Analog |
|---|---|---|---|
| LogP (Predicted) | 5.2 ± 0.3 | 4.8 ± 0.2 | 4.1 ± 0.3 |
| Water Solubility | 0.01 mg/mL | 0.05 mg/mL | 0.1 mg/mL |
| Hydrogen Bond Donors | 2 | 3 | 2 |
Bioactivity :
- The target compound’s nitrile group may confer resistance to CYP24A1-mediated catabolism, a pathway that rapidly degrades 25-hydroxyvitamin D .
- Preliminary assays suggest weak binding to the vitamin D receptor (VDR) compared to calcifediol (IC50 >10 µM vs. 0.1 nM), likely due to steric clashes from the nitrile .
Biological Activity
The compound 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile is a complex organic molecule with significant potential in biological research. Its unique structure, characterized by multiple chiral centers and functional groups, suggests various biological activities that merit exploration.
Structural Overview
The compound has the following molecular formula: C30H47NO3 , and its structure includes several functional groups that may influence its biological activity. The presence of hydroxyl, nitrile, and multiple stereocenters indicates potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 469.71 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes within cellular pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production in immune cells. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures.
- Antioxidant Properties : In vitro assays demonstrated that the compound scavenges free radicals, indicating potential use as an antioxidant agent. The compound's ability to reduce oxidative stress markers was significant in cellular models.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This was observed through increased cell viability in neuroblastoma cell lines exposed to neurotoxic agents.
Table 2: Summary of Biological Activities
| Activity | Methodology | Findings |
|---|---|---|
| Anti-inflammatory | Cytokine assays | Reduced TNF-alpha and IL-6 levels |
| Antioxidant | Free radical scavenging assays | Significant reduction in oxidative stress markers |
| Neuroprotective | Cell viability assays | Increased viability in neuroblastoma cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
